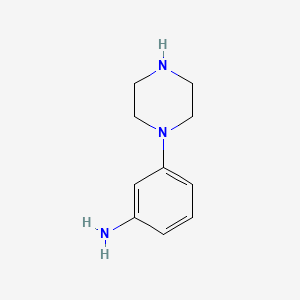

3-(Piperazin-1-yl)aniline

描述

Significance of Piperazine (B1678402) Derivatives in Chemical and Biological Sciences

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a highly privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its derivatives are integral to numerous clinically successful drugs due to their wide range of pharmacological activities. bohrium.commuseonaturalistico.it The structural versatility of the piperazine moiety allows for extensive modification, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.netnih.gov

The two nitrogen atoms in the piperazine ring can be functionalized, which often leads to improved water solubility and oral bioavailability. bohrium.comnih.gov This structural feature contributes to better absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for the development of effective pharmaceuticals. nih.gov Piperazine derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, antidepressant, antipsychotic, and anxiolytic activities. researchgate.netnih.govmuseonaturalistico.it The ability to easily modify the piperazine structure makes it a key component in lead optimization strategies during the drug discovery process. researchgate.netmuseonaturalistico.it

Research Context and Importance of the Aniline (B41778) Moiety in Bioactive Compounds

The aniline moiety, an amine group attached to a benzene (B151609) ring, is a fundamental building block in organic chemistry and a common feature in many bioactive compounds. ontosight.airesearchgate.net Aniline and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and polymers. ontosight.ai In drug discovery, the aniline functional group can serve as a key site for molecular interactions, often participating in hydrogen bonding with biological targets. researchgate.net

The presence of the aniline structure in a molecule can significantly influence its biological activity. nih.gov For instance, modifications to the aniline ring can alter a compound's metabolic stability and pharmacokinetic profile. Researchers have incorporated the aniline moiety into various molecular frameworks to develop agents with cytotoxic, antimicrobial, and other therapeutic properties. nih.govmdpi.com The development of new synthetic methodologies for the functionalization of anilines remains an active area of research, aiming to provide more efficient routes to complex and medicinally relevant molecules. researchgate.net

Scope and Objectives for Advanced Research on 3-(Piperazin-1-yl)aniline

Advanced research on this compound focuses on leveraging its hybrid structure, which combines the favorable pharmacokinetic properties of piperazine with the versatile reactivity of aniline. The primary objective is to explore its potential as a scaffold for the synthesis of novel compounds with significant biological activity.

Key research objectives include:

Synthetic Elaboration: Developing and optimizing synthetic routes to create a diverse library of derivatives. This involves reactions targeting the amino group of the aniline moiety or the secondary amine of the piperazine ring. Common synthetic strategies include the reduction of corresponding nitro compounds. evitachem.comnih.gov

Biological Screening: Investigating the potential of this compound and its derivatives across various therapeutic areas. Based on the known activities of related structures, promising areas for screening include anticancer, antimicrobial, and central nervous system (CNS) applications. evitachem.comsmolecule.com For example, related compounds have shown potential in inhibiting cancer cell proliferation and exhibiting antibacterial activity. smolecule.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand the relationship between its chemical features and biological activity. museonaturalistico.it This involves introducing different substituents to modulate properties like binding affinity, selectivity, and metabolic stability, similar to studies on other piperazine-containing compounds.

The ultimate goal is to identify novel lead compounds for drug development by capitalizing on the synergistic potential of the integrated piperazine and aniline motifs.

Structure

3D Structure

属性

IUPAC Name |

3-piperazin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVRISGEQIGXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406242 | |

| Record name | 3-piperazin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125422-03-9 | |

| Record name | 3-piperazin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125422-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Piperazin 1 Yl Aniline

Established Synthetic Pathways for 3-(Piperazin-1-yl)aniline Synthesis

Reductive Amination Approaches for Piperazine-Aniline Linkage

Reductive amination serves as a direct and versatile method for forging the bond between a piperazine (B1678402) moiety and an aniline (B41778) precursor. This reaction typically involves the condensation of an appropriate carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the desired amine. rsc.orgnih.gov

One common strategy involves the reaction of a protected piperazine derivative, such as N-Boc-piperazine, with a nitro-substituted benzaldehyde, for instance, 3-nitrobenzaldehyde. The resulting intermediate can then undergo reduction of the nitro group to yield the corresponding aniline. nih.gov Alternatively, direct reductive amination between 3-aminobenzaldehyde (B158843) and piperazine can be employed. The use of mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred to ensure selectivity and avoid over-reduction. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reducing Agent | Key Features |

| N-Boc-piperazine | 3-Nitrobenzaldehyde | NaBH(OAc)₃ | Two-step process involving initial amination followed by nitro group reduction. |

| Piperazine | 3-Aminobenzaldehyde | NaBH(OAc)₃ | Direct one-pot synthesis. |

| 5a-cholestane-3,7-dione | Aniline | TiCl(OiPr)₃-NaBH(OAc)₃ | Example of a more complex reductive amination. researchgate.net |

N-Arylation and Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)

Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling are powerful tools for the construction of C-N bonds, and are widely applied in the synthesis of N-aryl piperazines. mdpi.comgrafiati.combohrium.com These reactions offer a broad substrate scope and functional group tolerance.

In the context of this compound synthesis, the Buchwald-Hartwig reaction can be employed to couple piperazine (or a protected derivative) with a 3-haloaniline or a 3-halo-nitrobenzene precursor. mdpi.comresearchgate.net The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand, like P(t-Bu)₃. researchgate.net The use of N-Boc piperazine can simplify purification, but requires a subsequent deprotection step. mdpi.com

The Ullmann coupling, a classical method for N-arylation, involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org For the synthesis of this compound, this could involve reacting 3-iodoaniline (B1194756) or 3-bromoaniline (B18343) with piperazine using a copper(I) iodide (CuI) catalyst and a ligand such as L-proline. researchgate.net

| Reaction | Catalyst System | Substrates | Key Features |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / P(t-Bu)₃ | 3-haloaniline/nitrobenzene + Piperazine | High efficiency and broad substrate scope. mdpi.comresearchgate.net |

| Ullmann Coupling | CuI / L-proline | 3-haloaniline + Piperazine | Classic method, often requiring higher temperatures. researchgate.net |

Reduction Strategies of Nitro Precursors to Amino Groups

A common and efficient route to this compound involves the reduction of a nitro-substituted precursor, namely 1-(3-nitrophenyl)piperazine. This precursor is readily synthesized via nucleophilic aromatic substitution between 1-fluoro-3-nitrobenzene (B1663965) and piperazine. mdpi.com

Several methods are available for the reduction of the nitro group to the corresponding amine. google.com Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and widely used method. mdpi.com Other reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium are also effective for this transformation. nih.gov The choice of reducing agent can depend on the presence of other functional groups in the molecule and desired reaction conditions.

| Precursor | Reducing Agent/Catalyst | Solvent | Key Features |

| 1-(3-nitrophenyl)piperazine | Pd/C, H₂ | Methanol (B129727) | Clean reaction with high yield. mdpi.com |

| 1-(3-nitrophenyl)piperazine | SnCl₂ | Acidic Medium | Classical and effective reduction method. nih.gov |

| 3-fluoro-4-(piperazin-1-yl)nitrobenzene | Pd/C, H₂ | Methanol | Example of a substituted derivative synthesis. |

Advanced Synthetic Techniques and Methodological Innovations

Catalytic Hydrogenation Procedures

Catalytic hydrogenation is a cornerstone in the synthesis of this compound, primarily for the reduction of nitro groups. smolecule.com The efficiency of this process is highly dependent on the choice of catalyst, solvent, and reaction conditions. Palladium on carbon (Pd/C) is a frequently employed catalyst due to its high activity and selectivity. The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) under a pressurized hydrogen atmosphere. mdpi.com The use of flow chemistry for hydrogenation can offer advantages in terms of safety, scalability, and process control. rsc.org

| Catalyst | Support | Pressure | Temperature | Key Features |

| Palladium | Carbon (Pd/C) | 45-50 psi | Room Temperature | Standard and efficient method for nitro group reduction. |

| Nickel | - | - | - | Alternative catalyst for hydrogenation. google.com |

| Platinum | - | - | - | Alternative catalyst for hydrogenation. google.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.net This technology has been successfully applied to various steps in the synthesis of piperazine derivatives.

For instance, microwave irradiation can significantly enhance the rate of N-arylation reactions, such as the Buchwald-Hartwig amination and nucleophilic aromatic substitution. rsc.orgresearchgate.net The coupling of aniline or piperazine derivatives can be achieved in minutes under microwave conditions, which would otherwise require several hours of conventional heating. rsc.org This rapid heating can also be beneficial in overcoming activation barriers for less reactive substrates.

| Reaction Type | Reactants | Solvent | Key Features |

| Nucleophilic Aromatic Substitution | 4-fluoronitrobenzene + Morpholine | DMF | Reduced reaction time and increased yield compared to conventional heating. rsc.org |

| Knoevenagel Condensation | Thiazolidinedione + Substituted Aldehyde | Acetonitrile (B52724) | Rapid synthesis of intermediates for further elaboration. rasayanjournal.co.in |

Application of Polymer-Supported Reagents and Scavengers in Library Synthesis

The advent of combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large libraries of compounds. scispace.com Solid-phase organic synthesis (SPOS) is a cornerstone of this approach, where substrates are bound to a polymer support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through filtration. scispace.com This methodology is particularly well-suited for the generation of diverse libraries based on the this compound core.

A notable example involves the use of a polystyrene-supported variant for high-throughput production. In this method, Wang resin is functionalized with m-nitrobenzoic acid. Subsequent coupling with 1-methylpiperazine, activated by diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt), is followed by the reduction of the nitro group using tin(II) chloride (SnCl2) and hydrochloric acid (HCl). This yields the resin-bound aniline, which can then be cleaved from the support using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2). This solid-phase approach has been shown to achieve high purity and is scalable.

Polymer-supported reagents and scavengers offer a clean and efficient route for preparing novel chemical entities in a multi-step fashion. cam.ac.uk For instance, polymer-supported borohydride (B1222165) can be used for reductions, while immobilized oxidizing agents like polymer-supported perruthenate (PSP) can be employed for oxidations. cam.ac.uk The "catch-and-release" strategy is another powerful solution-phase technique where the target molecule is selectively bound to a resin, allowing for the removal of impurities before the final product is released. units.it These techniques are instrumental in the automated and miniaturized synthesis of compound libraries, significantly shortening the time required for drug discovery. scispace.com

Design and Synthesis of Structural Analogs and Derivatives of this compound

The this compound scaffold offers multiple points for structural modification, allowing for the fine-tuning of its physicochemical and biological properties. These modifications can be broadly categorized into changes on the aniline moiety, substitutions on the piperazine ring, and the creation of hybrid molecules.

Modifications on the Aniline Moiety for Diversification

The aniline portion of the molecule provides a versatile platform for derivatization. guidechem.com The primary amino group can undergo a wide range of chemical transformations. For example, it can be acylated with acid chlorides or activated carboxylic acids to form amides. nih.gov Reductive amination with aldehydes is another common strategy to introduce diverse substituents. acs.org

Furthermore, the aromatic ring of the aniline moiety is susceptible to electrophilic substitution reactions. smolecule.comsmolecule.com Halogenation or nitration can introduce functional groups that can be further manipulated. For instance, a nitro group can be reduced to an amine, providing another handle for derivatization. nih.govnih.gov The synthesis of various N-arylpiperazines can be achieved through methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov These modifications allow for the creation of a vast array of analogs with potentially altered biological activities.

Substitutions and Derivatizations on the Piperazine Ring

The piperazine ring is a key pharmacophore in many biologically active compounds, and its modification can significantly impact a molecule's properties. nih.gov The secondary amine of the piperazine ring in this compound is a prime site for derivatization.

Common modifications include N-alkylation using alkyl halides or sulfonates, and reductive amination. nih.gov Acylation with various acylating agents can also be performed to introduce a range of functional groups. nih.gov For example, reaction with isocyanates can yield urea (B33335) derivatives. nih.gov

The introduction of different substituents on the piperazine nitrogen can influence the molecule's lipophilicity, basicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. For instance, substituting the piperazine with a methyl group instead of an aryl group can alter the compound's lipophilicity. The synthesis of N,N'-disubstituted piperazines is a common strategy to create symmetrical or unsymmetrical derivatives. nih.gov

Formation of Hybrid Molecules Incorporating this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design to create new chemical entities with enhanced or novel biological activities. mdpi.comunipa.it The this compound scaffold is an excellent component for creating such hybrid molecules.

This can be achieved by linking the this compound moiety to other heterocyclic systems or bioactive molecules. For example, it can be incorporated into quinoline-based structures to generate novel antibacterial agents. unipa.it Another approach involves creating hybrids with other scaffolds like s-triazines or quinazolin-4(3H)-ones. researchgate.netacs.org These hybrid compounds can exhibit synergistic effects, where the combined molecule has greater activity than the individual components. The synthesis of these hybrids often involves coupling reactions, such as amidation or the use of linkers like chloroacetyl chloride, to connect the different molecular fragments. mdpi.com

Spectroscopic and Analytical Characterization in 3 Piperazin 1 Yl Aniline Research

Elucidation of Molecular Structure

Confirming the precise molecular structure of 3-(Piperazin-1-yl)aniline is achieved through several key spectroscopic methods. Each technique offers unique insights into different aspects of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

In a typical ¹H NMR spectrum, the aromatic protons on the aniline (B41778) ring exhibit complex splitting patterns in the approximate range of δ 6.0-7.5 ppm. The protons of the piperazine (B1678402) ring typically appear as two distinct multiplets, corresponding to the four protons adjacent to the nitrogen attached to the phenyl ring and the four protons adjacent to the secondary amine. The amine protons (both the aniline -NH₂ and piperazine -NH) produce signals that can vary in chemical shift and may appear broadened.

¹³C NMR spectroscopy complements the proton data by identifying the unique carbon environments. The spectrum will show distinct signals for the six aromatic carbons and the two sets of carbons in the piperazine ring. The carbon atoms directly bonded to nitrogen atoms are characteristically shifted downfield. Data from related piperazine derivatives helps in assigning these chemical shifts. researchgate.netmdpi.com

Table 1: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic C-H | 6.0 - 7.5 | Complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. |

| ¹H | Piperazine C-H (adjacent to N-Aryl) | ~3.1 - 3.3 | Multiplet. |

| ¹H | Piperazine C-H (adjacent to N-H) | ~2.9 - 3.1 | Multiplet. |

| ¹H | Aniline N-H | Variable | Broad singlet. |

| ¹H | Piperazine N-H | Variable | Broad singlet. |

| ¹³C | Aromatic C-N | ~148 - 152 | |

| ¹³C | Aromatic C-H | ~100 - 130 | |

| ¹³C | Piperazine C-N | ~45 - 55 | Two distinct signals are expected for the piperazine carbons. |

Note: Expected values are based on typical shifts for aniline and piperazine moieties and may vary based on solvent and experimental conditions.

Mass spectrometry is critical for confirming the molecular weight of this compound and providing structural clues through its fragmentation patterns. The compound has a molecular formula of C₁₀H₁₅N₃ and a molecular weight of approximately 177.25 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can determine the exact mass of the protonated molecule ([M+H]⁺), which for C₁₀H₁₆N₃⁺ is calculated to be 178.1395. This precise measurement helps to confirm the elemental composition.

The fragmentation pattern observed in tandem MS (MS/MS) experiments is characteristic of the piperazine and aniline moieties. Common fragmentation includes the cleavage of the piperazine ring, leading to specific neutral losses. The base peak in the mass spectrum of some piperazine derivatives is formed by a cleavage within the piperazine ring. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Analysis Type | Ion | Expected m/z | Significance |

| ESI-MS | [M+H]⁺ | 178.14 | Confirms the molecular weight of the compound. |

| HRMS (ESI) | [M+H]⁺ | 178.1395 | Confirms the elemental composition (C₁₀H₁₆N₃⁺). |

| Tandem MS (MS/MS) | Fragment Ions | Various | Provides structural information based on characteristic fragmentation of the piperazine and aniline rings. |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum will prominently feature N-H stretching vibrations from both the primary aniline amine and the secondary piperazine amine, typically appearing as one or more bands in the 3200-3500 cm⁻¹ region. vulcanchem.com Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹. Other key absorptions include aromatic C=C stretching in the 1500-1620 cm⁻¹ region and C-N stretching vibrations.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine (Aniline) & Secondary Amine (Piperazine) | 3200 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (Piperazine) | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1500 - 1620 |

| C-N Stretch | Aryl-N & Aliphatic-N | 1250 - 1350 |

Chromatographic Analysis and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures, monitoring the progress of its synthesis, and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective method used routinely in the synthesis of piperazine-containing compounds. neuroquantology.com It allows for the qualitative monitoring of a reaction's progress by separating the starting materials, intermediates, and products based on their polarity. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. A mixture of a polar and a non-polar solvent, such as ethyl acetate/hexane or chloroform/methanol (B129727), serves as the mobile phase. mdpi.comrsc.orgnih.gov The separation is visualized under UV light, where the aromatic ring allows the compound to be seen as a dark spot. A single spot indicates a potentially pure compound, while multiple spots suggest the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides both separation and identification capabilities. High-Performance Liquid Chromatography (HPLC) separates the compound from any impurities with high resolution, providing a quantitative measure of purity based on the peak area in the chromatogram. The use of a reversed-phase column (such as a C18 column) with a gradient of water and an organic solvent like acetonitrile (B52724) is common for analyzing such compounds.

The eluent from the HPLC is directed into a mass spectrometer, which serves as a detector. This allows for the confirmation of the molecular weight of the peak corresponding to this compound and the identification of any impurities based on their mass-to-charge ratios. This technique is invaluable for the comprehensive characterization and quality control of the compound. nih.govresearchgate.net

Advanced Characterization Techniques for Specific Applications in this compound Research

The comprehensive analysis of this compound and its polymeric forms relies on a suite of advanced characterization techniques. These methods are crucial for elucidating the electronic, morphological, and compositional properties of these materials, which in turn dictates their potential applications.

UV-Visible and Fluorescence Spectroscopy for Electronic Properties

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful tools to probe the electronic transitions within molecules and polymers derived from this compound. These techniques provide insights into the extent of conjugation, the presence of chromophores, and the effects of the molecular environment on the electronic structure.

In a study on a copolymer synthesized from piperazine and aniline, UV-Visible spectroscopy revealed characteristic absorption bands. The copolymer, when dissolved in a suitable solvent, exhibited distinct absorption maxima that are indicative of the electronic transitions within the polymer backbone. These transitions are typically associated with the π-π* transitions of the benzenoid rings and the polaron-π* and π-polaron transitions in the conducting form of the polymer. researchgate.net The position and intensity of these bands are sensitive to the degree of doping and the substitution on the aniline ring.

Fluorescence spectroscopy further elucidates the electronic properties by examining the emission of light from the excited state. For the piperazine-aniline copolymer, fluorescence studies have been conducted to understand its photophysical behavior. csir.co.za The emission spectrum, which is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift), provides information about the energy of the first excited singlet state and the de-excitation pathways. The fluorescence intensity and lifetime are influenced by factors such as solvent polarity, temperature, and the presence of quenching species. For instance, in some piperazine derivatives, the fluorescence quantum yield has been observed to be significantly high, indicating efficient light emission. researchgate.net

Table 1: Spectroscopic Data for a Piperazine-Aniline Copolymer

| Parameter | Value | Reference |

| UV-Visible Absorption | ||

| π-π* transition | ~390 nm | csir.co.za |

| Polaron band | ~420 nm | csir.co.za |

| Fluorescence Emission | ||

| Emission Peak | ~500 nm | csir.co.za |

Morphological Studies (e.g., Scanning Electron Microscopy) for Polymeric Forms

The morphology of polymeric forms of this compound plays a critical role in determining the bulk properties and performance in various applications. Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface topography and structure of these polymers.

Research on copolymers of aniline and its derivatives has shown a wide range of morphologies depending on the synthesis conditions. For instance, studies on polyaniline (PANI) and its copolymers have revealed structures ranging from fibrous and granular to porous and spherical. csir.co.zalettersonmaterials.com In a study on a piperazine-aniline copolymer, SEM analysis revealed a spongy and porous structure for the neutral copolymer. lettersonmaterials.com This morphology suggests a high surface area, which could be advantageous for applications in sensors or as a matrix for catalysts.

The morphology is influenced by various factors during polymerization, such as the type of acid used, the concentration of monomers, and the polymerization temperature. For example, the copolymerization of aniline with other monomers can lead to different structures compared to the homopolymer of aniline, which often exhibits a fibrillar or "rod-like" structure. csir.co.za The introduction of the piperazine moiety can disrupt the regular chain packing of polyaniline, leading to more amorphous and porous structures.

Table 2: Morphological Characteristics of Polyaniline and its Copolymers

| Polymer | Observed Morphology | Reference |

| Polyaniline (PANI) | Fibrous, rod-like | csir.co.zalettersonmaterials.com |

| Piperazine-Aniline Copolymer | Spongy, porous, spherical | csir.co.zalettersonmaterials.com |

| Poly(aniline-co-ortho-toluidine) | Large hollow spheres | lettersonmaterials.com |

Note: The morphological data for the piperazine-aniline copolymer is presented as a close analogue due to the lack of specific SEM studies on poly(this compound) in the reviewed literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial verification of its empirical formula. In the research of this compound and its derivatives, elemental analysis is routinely employed to confirm the successful synthesis and purity of the target molecules. nih.gov

The technique typically measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N), and sometimes other elements like chlorine (Cl) when present in the form of a salt. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct chemical structure.

For instance, in the synthesis of novel piperazine derivatives, elemental analysis is a key characterization step alongside spectroscopic methods like NMR and IR. nih.govresearchgate.net The results of elemental analysis for various piperazine-aniline derivatives from different studies are compiled in Table 3.

Table 3: Elemental Analysis Data for Selected Piperazine-Aniline Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate | C₁₂H₂₀ClN₃O | C: 60.12, H: 7.57, N: 17.53 | C: 58.65, H: 7.66, N: 17.10 | nih.gov |

| N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivative | C₂₁H₂₃FN₄ | C: 71.98, H: 6.62, N: 15.99 | C: 71.95, H: 6.61, N: 15.96 | nih.gov |

| Substituted Piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | C₂₀H₂₀N₄F₂ | C: 67.78, H: 5.69, N: 15.81 | C: 67.75, H: 5.67, N: 15.80 | nih.gov |

Pharmacological and Biological Activities of 3 Piperazin 1 Yl Aniline and Its Derivatives

Antimicrobial Research Applications

The rise of multidrug-resistant microorganisms presents a significant global health challenge, necessitating the development of novel antimicrobial agents with different mechanisms of action. researchgate.net Piperazine (B1678402) derivatives have emerged as a promising class of compounds in this pursuit, demonstrating a broad spectrum of activity against various pathogenic microbes. researchgate.netapjhs.com

Investigations into Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Derivatives of 3-(Piperazin-1-yl)aniline have been synthesized and evaluated for their efficacy against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant antibacterial properties, with some derivatives showing activity comparable to or even exceeding that of established antibiotics. researchgate.netresearchgate.net

For instance, a series of synthesized piperazine derivatives demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. researchgate.net Another study reported that certain cinnamyl derivatives of arylpiperazine expressed activity against P. aeruginosa that was almost as strong as the antibiotic amikacin. researchgate.net

The antibacterial effectiveness of these derivatives is often influenced by the nature of the chemical groups attached to the piperazine core. Research into new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides revealed that specific substitutions led to potent activity against Listeria monocytogenes. nih.gov Furthermore, some of these compounds were more potent than ampicillin against methicillin-resistant S. aureus (MRSA), a notoriously difficult-to-treat pathogen. nih.gov Similarly, a novel pleuromutilin derivative incorporating a nitrophenyl-piperazine moiety was found to be a potent bactericidal agent against MRSA. mdpi.com

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Notable Findings |

| Substituted Piperazines | Staphylococcus aureus, Streptomyces epidermidis researchgate.net | Pseudomonas aeruginosa, Escherichia coli researchgate.net | Many synthesized compounds showed significant antimicrobial properties. researchgate.net |

| Cinnamyl Arylpiperazines | Sarcina lutea, Bacillus subtilis researchgate.net | Pseudomonas aeruginosa, Salmonella enteritidis researchgate.net | Two derivatives showed activity against P. aeruginosa nearly as strong as amikacin. researchgate.net |

| Piperazin-thiazolylacetamides | Listeria monocytogenes, Methicillin-resistant S. aureus (MRSA) nih.gov | Escherichia coli, Pseudomonas aeruginosa nih.gov | Compound 3k was most potent; several compounds were more potent than ampicillin against MRSA. nih.gov |

| Pleuromutilin-Piperazine | Methicillin-resistant S. aureus (MRSA) mdpi.com | Not specified | Potent bactericidal agent against MRSA with time-dependent inhibition. mdpi.com |

Studies on Antifungal Activity

In addition to antibacterial effects, research has explored the antifungal potential of this compound derivatives. These compounds have been tested against various fungal species, including clinically relevant yeasts and molds.

Several studies have confirmed the antifungal properties of piperazine derivatives against species like Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netnih.gov For example, a series of N-alkyl and N-aryl piperazine derivatives, while showing significant activity against bacteria, were found to be less active against the tested fungi. nih.gov

Conversely, other research has identified highly potent antifungal agents within this class. One study highlighted a piperazine derivative, compound 3k, as having the best antifungal activity among the tested compounds, with Trichoderma viride being the most sensitive fungus and Aspergillus fumigatus the most resistant. nih.gov Another investigation into alkylated piperazines and piperazine-azole hybrids reported that many of these molecules exhibited broad-spectrum activity, with excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus strains. nih.gov

| Derivative Class | Fungal Strains Tested | Key Findings |

| Substituted Piperazines | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus researchgate.net | Many of the synthesized compounds demonstrated significant antifungal properties. researchgate.net |

| Piperazin-thiazolylacetamides | Candida albicans, Aspergillus fumigatus, Trichoderma viride nih.gov | Compound 3k showed the best antifungal activity. A. fumigatus was the most resistant strain. nih.gov |

| Alkylated Piperazine-Azole Hybrids | Non-albicans Candida, Aspergillus strains nih.gov | Exhibited broad-spectrum activity with excellent MIC values. nih.gov |

| s-Triazine-Piperidine Hybrids | Candida albicans mdpi.com | Piperidine substitution was identified as key for antifungal activity. mdpi.com |

Exploration of Potential Mechanisms of Antimicrobial Action

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For piperazine derivatives, several potential mechanisms have been proposed and investigated. One primary mode of action involves the disruption of the microbial cell membrane. nih.gov The positively charged quaternary ammonium groups present in some piperazine-based polymers can interact electrostatically with the negatively charged components of the microbial cell wall, leading to membrane disruption, leakage of intracellular contents, and ultimately cell death. nih.gov

Molecular docking studies have also provided insights into more specific targets. For instance, the antifungal activity of certain derivatives is thought to stem from the inhibition of sterol 14α-demethylase, an essential enzyme in the fungal ergosterol biosynthesis pathway. nih.gov For antibacterial action, molecular docking studies have predicted that some piperazine derivatives bind to E. coli MurB, an enzyme involved in peptidoglycan synthesis, which is critical for the integrity of the bacterial cell wall. nih.gov

Anticancer Research and Antitumor Efficacy

The piperazine scaffold is a key component in several approved anticancer drugs, and derivatives of this compound are being actively investigated for their potential as novel chemotherapeutic agents. mdpi.com Research has focused on their ability to kill cancer cells (in vitro cytotoxicity) and to modulate cellular processes that control cell growth and death.

In Vitro Cytotoxicity Assessments on Various Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. These assessments typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For example, a series of novel arylpiperazine derivatives were synthesized and tested against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Compounds 9 and 15 in this series showed strong cytotoxic activities against LNCaP cells, with IC50 values below 5 µM. mdpi.com Another study on piperazin-2-one derivatives reported that a guanidine-containing compound exhibited high cytotoxicity against colon (HT-29) and lung (A549) cancer cells, with IC50 values under 2 µM. nih.gov

Indole-based piperazine derivatives have also shown promise. Compound 1c, 3-{[4-(3,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indole, displayed the best inhibitory activity against the liver cancer cell line HUH7, with an IC50 of 3.42 µM. cloudfront.net

| Derivative Class | Cancer Cell Line | IC50 / Activity |

| Arylpiperazines | LNCaP (Prostate) mdpi.com | < 5 µM (for compounds 9 and 15) mdpi.com |

| Arylpiperazines | DU145 (Prostate) mdpi.com | 8.25 µM (for compound 8) mdpi.com |

| Piperazin-2-ones | HT-29 (Colon), A549 (Lung) nih.gov | < 2 µM (for guanidine derivative 7g) nih.gov |

| Indole-Piperazines | HUH7 (Liver) cloudfront.net | 3.42 µM (for compound 1c) cloudfront.net |

| Piperazine Amides | MDA-MB-231 (Breast) ijpsr.com | 11.3 µM (for compound 3) ijpsr.com |

| Piperazine-Quinoline | MDA-MB-231 (Breast) derpharmachemica.com | 98.34 µM (for compound RB1) derpharmachemica.com |

Analysis of Modulatory Effects on Key Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

Beyond direct cytotoxicity, researchers are investigating how these compounds affect the fundamental cellular processes that are dysregulated in cancer, such as apoptosis (programmed cell death) and the cell cycle. Many effective anticancer drugs work by inducing apoptosis in tumor cells or by arresting the cell cycle to prevent proliferation.

Several piperazine derivatives have been shown to be potent inducers of apoptosis. One novel piperazine compound was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. nih.govresearchgate.nete-century.us The activation of caspases, which are key enzymes in the apoptotic cascade, is a direct indicator of this cell death mechanism. For example, treatment of cancer cells with the piperazine derivative CB01 led to increased activities of caspase-3 and caspase-9, suggesting that it triggers apoptosis via the intrinsic mitochondrial pathway. d-nb.info

Structure-Activity Relationship (SAR) Studies in Anticancer Agent Design

The versatile structure of the piperazine ring allows for extensive chemical modifications, making it a valuable scaffold in the design of novel anticancer agents. Structure-activity relationship (SAR) studies have been crucial in optimizing the cytotoxic potential of this compound derivatives. These studies have demonstrated that the piperazine core and the nature of the substitutions on the aryl ring are critical for their anticancer activity.

The N-arylpiperazine structure is a fundamental component of many compounds with anti-proliferative effects. For instance, the substitution on the phenyl ring of arylpiperazine derivatives has been shown to significantly influence their cytotoxic activity against various cancer cell lines. SAR studies have indicated that ortho-substituted phenyl groups can lead to moderate to strong cytotoxic activities. The replacement of the arylpiperazine group with other heterocyclic moieties often results in a loss of cytotoxicity, highlighting the importance of the piperazine nitrogen atoms and the substituted aryl group for binding to biological targets.

Furthermore, hybrid molecules incorporating the piperazine scaffold have shown promise. For example, novel thiourea and thiazolidinone derivatives synthesized from a 6-(4-phenylpiperazin-1-yl)pyridin-3-amine precursor have demonstrated significant anticancer activity against prostate cancer cell lines. One such thiourea derivative induced apoptosis and DNA fragmentation, and it inhibited cell cycle progression in these cancer cells. Similarly, a series of 1,3,5-triazine analogues incorporating a piperazine moiety have been synthesized and screened for their ability to inhibit various human tumor cell lines, with some compounds showing significant inhibitory activity.

The anticancer mechanism of some piperazine derivatives involves the inhibition of tubulin polymerization. Arylamide derivatives containing a piperazine moiety have been designed as tubulin polymerization inhibitors, with some compounds exhibiting low nanomolar IC50 values against a range of human cancer cells. These findings underscore the potential of the this compound scaffold in the development of new and effective anticancer therapies.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Activity |

|---|---|---|

| Thiazolinylphenyl-piperazines | Androgen-independent prostate cancer, Triple-negative breast cancer | High cytotoxic effect |

| Quinoxalinyl–piperazine derivatives | Breast, skin, pancreas, and cervix cancer cells | Inhibition of cell proliferation, G2/M-specific cell cycle inhibitor |

| Arylpiperazine derivatives | LNCaP (prostate cancer) | Strong cytotoxic activity and potent antagonistic potency against Androgen Receptor (AR) |

Other Therapeutic Potentials and Biological Investigations

Beyond their established roles in cancer and CNS disorders, derivatives of this compound and the broader class of arylpiperazines exhibit a wide array of other biological activities, suggesting their potential in various other therapeutic applications.

Anti-inflammatory and Analgesic Activity: Several piperazine derivatives have been investigated for their anti-inflammatory and analgesic properties. For instance, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated significant anti-inflammatory and anti-nociceptive effects in preclinical models. Its mechanism of action was linked to the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β. Another study on 7-chloro-4-(piperazin-1-yl)quinoline derivatives also reported potent anti-inflammatory and analgesic activities. mdpi.comfrontiersin.org

Antimicrobial Activity: The piperazine scaffold is present in a number of compounds with antimicrobial properties. Various N-alkyl and N-aryl piperazine derivatives have been synthesized and shown to possess significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Some derivatives have also exhibited antifungal activity against pathogenic fungi like Candida albicans. researchgate.netnih.gov

Antiviral Activity: The therapeutic potential of arylpiperazine derivatives extends to antiviral applications. A series of 1-aryl-4-arylmethylpiperazine derivatives were designed and synthesized as inhibitors of the Zika virus (ZIKV). nih.gov Some of these compounds were identified as novel ZIKV entry inhibitors and also showed inhibitory activity against other viruses, such as coronaviruses and influenza A virus, suggesting their potential as broad-spectrum antiviral agents. nih.gov Another study identified arylpiperazine derivatives as potent inducers of type I interferon, which plays a crucial role in the innate immune response against viral infections. nih.gov

Cardiovascular Effects: Certain arylpiperazine derivatives have been shown to possess cardiovascular effects. A study on novel arylpiperazine alkyl derivatives of salicylamide revealed their high to moderate affinity for α1-adrenergic receptors. These compounds exhibited potent antiarrhythmic activity in a rat model of adrenaline-induced arrhythmia and also demonstrated hypotensive effects, likely due to the blockade of α1-adrenoceptors. nih.gov

Antihistaminic Activity: The N-arylpiperazine moiety is a common structural feature in many antihistamine drugs. nih.gov Piperazine derivatives that act as histamine H1 receptor antagonists are used clinically to treat conditions like anxiety, chronic urticaria, and pruritus. rxlist.com

Table 3: Other Investigated Therapeutic Potentials of Piperazine Derivatives

| Therapeutic Area | Target/Mechanism | Example of Activity |

|---|---|---|

| Anti-inflammatory | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β) | A piperazine derivative reduced paw edema and inflammatory cell migration in preclinical models. mdpi.com |

| Antimicrobial | Broad-spectrum activity | N-aryl piperazine derivatives showed significant activity against various bacterial strains. nih.gov |

| Antiviral | Zika virus entry inhibition; Type I Interferon induction | A series of 1-aryl-4-arylmethylpiperazine derivatives inhibited ZIKV replication. nih.gov |

| Cardiovascular | α1-adrenoceptor blockade | Novel arylpiperazine derivatives showed antiarrhythmic and hypotensive effects in rats. nih.gov |

| Antihistaminic | Histamine H1 receptor antagonism | Piperazine derivatives are used to treat allergic conditions like urticaria and pruritus. rxlist.com |

Antimalarial Activity Assessments

Derivatives of piperazine have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In one study, a series of aryl piperazine derivatives were synthesized and tested against the chloroquine-resistant (FCR-3) strain of P. falciparum. The research highlighted that the combined presence of a hydroxyl group, a propane chain, and a fluorine atom was critical for antiplasmodial activity. Among the synthesized compounds, five from the aryl-alcohol series demonstrated the ability to inhibit 50% of parasite growth at concentrations of 10 μM or less. The most potent compound identified in this series was 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, which exhibited an IC₅₀ value of 0.5 μM against P. falciparum. This compound was found to be significantly more active against the parasite than against tumorigenic and non-tumorigenic cells. Further in silico molecular docking studies suggested that this derivative binds to the active site of the Plasmodium plasmepsin II enzyme.

Another line of research focused on piperazine-containing 4(1H)-quinolones. Structure-activity relationship (SAR) studies indicated that N-phenyl or N-benzylpiperazinyl-4(1H)-quinolones directly attached to the quinolone core or linked by a single methylene unit were more potent than analogues with a longer ethylene linker.

Table 1: Antimalarial Activity of Selected Piperazine Derivatives

| Compound | Target/Strain | Activity (IC₅₀) |

|---|---|---|

| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | Plasmodium falciparum (FCR-3 strain) | 0.5 μM |

Studies on Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of insulin signaling, making it a therapeutic target for type 2 diabetes. A series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols were synthesized and evaluated for their PTP1B inhibitory activity.

In vitro assessments of these derivatives demonstrated modest inhibitory activity. Two compounds in particular, designated 4a and 5b in the study, showed PTP1B inhibition of 31.58% and 35.90%, respectively, at a concentration of 100 μM. Molecular docking studies of these molecules suggested that the formation of a hydrogen bond with the amino acid residue Arg221 in the enzyme's active site is an important factor for their inhibitory activity.

Table 2: PTP1B Inhibitory Activity of Phenoxy-3-piperazin-1-yl-propan-2-ol Derivatives

| Compound ID (from study) | PTP1B Inhibition (%) at 100 µM |

|---|---|

| 4a | 31.58% |

| 5b | 35.90% |

Development as Dopamine Transporter (DAT) and Sigma-1 (σ1) Receptor Ligands

Both dopamine transporter (DAT) inhibitors and sigma-1 (σ1) receptor antagonists have been explored as potential treatments for cocaine abuse. The sigma-1 receptor antagonist Rimcazole, which also binds to DAT with a Kᵢ of 224 nM, has been a starting point for developing dual-target ligands.

A series of novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues were synthesized to serve as dual probes for DAT and σ1 receptors. Initial studies from this series identified two analogues, compounds 1 and 4, that displayed moderate to high affinities for both targets. These compounds were notable for not producing cocaine-like discriminative stimulus effects in preliminary behavioral studies. This research suggests that developing ligands that interact with both DAT and σ1 receptors is a viable strategy for creating potential therapeutic agents.

Table 3: Binding Affinity of Selected Piperazine Analogues at DAT

| Compound | Target | Binding Affinity (Kᵢ) |

|---|---|---|

| Rimcazole | Dopamine Transporter (DAT) | 224 nM |

Antiurease Activity Investigations

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbamate. Its activity can lead to an increase in local pH, which allows pathogens like Helicobacter pylori to survive in the acidic environment of the stomach, contributing to gastric ulcers and other disorders. Therefore, urease inhibitors are of significant interest.

A series of 1-(3-nitropyridin-2-yl)piperazine derivatives were synthesized and evaluated for their urease inhibitory potential using an in vitro assay with jack bean urease. All the synthesized compounds showed good inhibitory activity, with IC₅₀ values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM. Two compounds, 5b and 7e, were identified as the most potent inhibitors, with IC₅₀ values of 2.0 ± 0.73 μM and 2.24 ± 1.63 μM, respectively. These values indicate a significantly higher potency than the standard urease inhibitor, thiourea, which had an IC₅₀ of 23.2 ± 11.0 μM in the same study. Molecular docking analyses suggested that these potent inhibitors form favorable interactions within the active site of the urease enzyme.

Table 4: Urease Inhibitory Activity of Selected Pyridylpiperazine Derivatives

| Compound | Urease Inhibition (IC₅₀) in µM |

|---|---|

| 5b | 2.0 ± 0.73 |

| 7e | 2.24 ± 1.63 |

| Thiourea (Standard) | 23.2 ± 11.0 |

Mechanistic Insights and Structure Activity Relationship Sar Studies of 3 Piperazin 1 Yl Aniline Analogs

Detailed Analysis of Ligand-Receptor Interactions and Binding Affinities

The biological activity of 3-(piperazin-1-yl)aniline analogs is fundamentally dictated by their interactions with specific receptor targets. The arylpiperazine moiety is a versatile template for designing ligands for serotonin and dopamine receptors. nih.gov The core structure typically consists of the N-aryl group, the central piperazine (B1678402) ring, and a linker that connects to another functional group. nih.gov

A primary interaction for many arylpiperazine derivatives, including those based on the this compound framework, is a salt bridge formation between the protonatable nitrogen atom of the piperazine ring and a conserved aspartate residue in the transmembrane domain 3 (TM3) of aminergic GPCRs, such as Asp3.32. nih.gov This electrostatic interaction is a key anchor point for the ligand within the binding pocket.

Hydrophobic Interactions: The aryl group (the aniline (B41778) ring) and other hydrophobic parts of the molecule often engage in hydrophobic interactions with non-polar residues within the receptor's binding cavity. For instance, in 5-HT1A receptor models, the arylpiperazine moiety is directed deep inside the receptor, nestled between transmembrane helices 3, 5, and 6. mdpi.com

Hydrogen Bonding: Substituents on the aniline ring or other parts of the analog can form specific hydrogen bonds with receptor residues. For example, a methoxy group at the 2-position of an aryl ring was found to be favorable for binding, enabling a hydrogen bond with a lysine residue without causing steric hindrance. mdpi.com

π-π Stacking: The aromatic aniline ring can participate in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding site, further stabilizing the ligand-receptor complex. mdpi.com

The binding affinities of these analogs are quantified using metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, a series of conformationally restricted N-arylpiperazine derivatives showed binding affinities for D2 and D3 dopamine receptors in the micromolar range. mdpi.com Another study on phenylpiperazine derivatives identified compounds with high affinity for the D3 receptor (Ki = 1 nM) and approximately 400-fold selectivity over the D2 subtype. nih.gov

| Compound Class | Target Receptor | Binding Affinity (Ki / IC50) | Key Interactions |

| N-Arylpiperazine Derivatives | Dopamine D2/D3 | < 1 µM | Interaction with aminergic GPCR binding sites. mdpi.comsemanticscholar.org |

| 2,3-diCl-phenylpiperazine Analogs | Dopamine D3 | Ki = 1 nM | High affinity and selectivity. nih.gov |

| Pyridyl-piperazinyl-piperidines | CXCR3 | IC50 = 0.2 nM | Pronounced effect of piperazine substitution. nih.gov |

Influence of Substituent Position and Nature on Biological Activity Profiles

Structure-Activity Relationship (SAR) studies systematically explore how modifying the chemical structure of a compound affects its biological activity. For this compound analogs, SAR studies have yielded critical insights for optimizing potency and selectivity. nih.gov

Substitutions on the Aniline Ring: The position and electronic nature of substituents on the aniline ring significantly impact activity.

Position: In a series of 1,2,3-triazole derivatives of aniline, para-substituted compounds exhibited the lowest lipophilicity, which can affect absorption and distribution. mdpi.com For certain mosquito larvicidal agents, moving a substituent from the 4-position (para) to the 2- or 3-position (ortho or meta) led to a sharp decline in activity. researchgate.net

Nature: Electron-withdrawing groups on the aryl moiety can increase the conjugation between the aniline nitrogen's lone pair and the ring's π-electrons, influencing the molecule's conformation and receptor interaction. researchgate.net Conversely, electron-releasing substituents can have the opposite effect. researchgate.net

Modifications of the Piperazine Ring and Linker:

Piperazine Substitution: Adding substituents to the piperazine ring itself can have a pronounced effect. An optimization campaign for CXCR3 chemokine antagonists found that a 2'(S)-ethylpiperazine moiety resulted in a highly potent analog with an IC50 of 0.2 nM. nih.gov

N'-Substituent: The group attached to the second nitrogen of the piperazine ring is a common point of modification. Initial SAR on certain antifungal and larvicidal analogs showed that compounds with an unsubstituted N'-piperazine (N'-H) had much better activity than those with an N'-methyl group. researchgate.net

Linker Modification: The linker connecting the piperazine to other chemical moieties is also critical. Replacing a flexible alkyl spacer with a more rigid interphenylene spacer was a strategy used to create novel D2/D3 receptor ligands. semanticscholar.org

These SAR findings demonstrate that subtle changes to the molecular architecture can lead to significant differences in biological outcomes, guiding medicinal chemists in the rational design of new drug candidates. nih.gov

Conformational Analysis and Molecular Recognition Principles

The three-dimensional shape, or conformation, of a molecule is paramount for its ability to be recognized by and bind to a biological target. nih.gov For arylpiperazine derivatives, the piperazine ring typically adopts a stable chair conformation. mdpi.com A key conformational variable is the orientation of the aryl (aniline) ring relative to the piperazine ring.

Studies using molecular mechanics and semi-empirical calculations have shown that the conformational behavior of 1-arylpiperazines is largely determined by the electronic effects of substituents on the aryl ring. researchgate.net

Electron-withdrawing substituents on the aniline ring tend to favor a more coplanar orientation between the aryl and piperazine rings. researchgate.net

Electron-releasing substituents reduce the energy difference between a coplanar and a perpendicular orientation. researchgate.net

Application of Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the mechanisms of action of compounds like this compound analogs. These in silico methods allow researchers to visualize and analyze molecular interactions at an atomic level, predict biological activity, and rationalize experimental findings.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It allows for the investigation of binding modes and the identification of key amino acid residues involved in the interaction. nih.gov

For arylpiperazine derivatives, docking studies have consistently shown interactions with key residues in GPCR binding pockets. semanticscholar.org For example, docking of antagonists into the 5-HT2A receptor model has helped elucidate the binding mode within the active site. nih.gov These studies can reveal how different analogs, despite interacting with the same binding site, may adopt different binding poses due to conformational restrictions. semanticscholar.org Docking results often correlate well with experimental data, providing a structural basis for observed binding affinities and biological activities. connectjournals.comresearchgate.net The predicted binding pose from docking often serves as the starting point for more computationally intensive simulations. nih.gov

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex and to explore the conformational changes that occur upon ligand binding. nih.govcore.ac.uk

In studies of arylpiperazine analogs, MD simulations have been performed for tens of nanoseconds (e.g., 50,000 picoseconds) to explore the dynamic stability of the ligand-protein system. nih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions, typically of the protein backbone or the ligand, from an initial reference structure over the course of the simulation. A stable RMSD value over time suggests that the system has reached equilibrium and the complex is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein.

By analyzing the trajectory of an MD simulation, researchers can confirm the stability of key interactions (like hydrogen bonds and salt bridges) predicted by docking and gain a more realistic understanding of the ligand's behavior within the dynamic environment of the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of newly designed, unsynthesized compounds.

For arylpiperazine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to increase or decrease biological activity.

A typical 3D-QSAR study involves:

Building a dataset of compounds with known biological activities.

Aligning the 3D structures of the compounds.

Calculating steric and electrostatic fields around the molecules.

Using statistical methods to build a regression model correlating the field values with activity.

A statistically robust QSAR model, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be a powerful predictive tool, guiding the design of novel analogs with enhanced potency. nih.govresearchgate.net

Emerging Research Applications and Future Directions for 3 Piperazin 1 Yl Aniline

Role as Key Pharmaceutical Intermediates in Advanced Drug Discovery

The piperazine (B1678402) nucleus is a prevalent feature in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net Its presence often enhances the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. nih.gov The aniline (B41778) moiety, on the other hand, serves as a versatile precursor for the synthesis of various heterocyclic systems and other functional groups. The combination of these two pharmacologically important scaffolds in 3-(piperazin-1-yl)aniline makes it a highly valuable intermediate in the synthesis of complex molecules for drug discovery. researchgate.net

The dual functionality of this compound, with a primary aromatic amine and a secondary amine within the piperazine ring, allows for sequential and regioselective modifications. This enables the construction of diverse molecular libraries for high-throughput screening. For instance, the aniline nitrogen can be readily diazotized and converted to a variety of other functional groups, or it can participate in condensation reactions to form heterocycles. Simultaneously, the piperazine nitrogen can be acylated, alkylated, or arylated to introduce different substituents, thereby modulating the biological activity of the final compound. This synthetic flexibility is crucial in the lead optimization phase of drug discovery, where fine-tuning of the molecular structure is necessary to improve potency, selectivity, and pharmacokinetic profiles. nih.gov

Development of Novel Therapeutic Agents and Lead Compounds

A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. jetir.orgtechnologynetworks.com The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents and lead compounds. The piperazine ring is a common pharmacophore in drugs targeting the central nervous system (CNS), and its derivatives have shown a broad spectrum of activities, including antipsychotic, antidepressant, and anxiolytic effects. researchgate.net

The arylpiperazine moiety is a well-established pharmacophore that can interact with various receptors, including serotonin and dopamine receptors. researchgate.net By modifying the substituents on the aniline ring and the piperazine nitrogen of this compound, medicinal chemists can design new molecules with tailored affinities for specific receptor subtypes, potentially leading to the development of more effective and safer drugs for neurological and psychiatric disorders. Furthermore, the aniline portion of the molecule can be utilized to introduce additional pharmacophoric elements or to anchor the molecule to a larger scaffold, thereby creating hybrid molecules with dual or synergistic activities. researchgate.net Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents, with some compounds showing potent cytotoxic activity against various cancer cell lines. mdpi.com

| Therapeutic Area | Potential Application of this compound Derivatives |

| Oncology | Development of tubulin polymerization inhibitors and other anticancer agents. mdpi.comnih.gov |

| Central Nervous System | Design of novel antipsychotics, antidepressants, and anxiolytics targeting dopamine and serotonin receptors. researchgate.netresearchgate.net |

| Infectious Diseases | Synthesis of new antibacterial, antifungal, and antiviral agents. researchgate.net |

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and electrochemical sensors.

Polyaniline is a well-known conducting polymer with a wide range of applications. nih.govrsc.org The incorporation of piperazine units into the polyaniline backbone can significantly modify its properties. The chemical copolymerization of aniline and piperazine has been shown to yield copolymers with significant conductivity, falling within the semiconductor region. researchgate.net These copolymers can be synthesized through oxidative polymerization, and their properties can be tuned by varying the reaction conditions and the ratio of the two monomers. nih.gov

The resulting aniline-piperazine copolymers possess a porous and spongy morphology, which can be advantageous for applications in catalysis and sensing. researchgate.net The presence of the piperazine units can also enhance the processability and solubility of the resulting polymers, which is a common challenge with pristine polyaniline. nih.govresearchgate.net The development of such semiconducting graft copolymers allows for greater control over the physical, chemical, and biological properties of the resulting materials. nih.gov

Electrochemical sensors are devices that detect specific analytes in a sample by converting a chemical reaction into an electrical signal. nih.gov Polyaniline and its derivatives are frequently used as the active material in electrochemical sensors due to their redox activity and environmental stability. rsc.orgmdpi.com The incorporation of piperazine moieties into the polymer matrix can enhance the sensitivity and selectivity of these sensors. mdpi.com

Aniline-piperazine copolymers have been investigated for their potential in electrochemical sensing. researchgate.net The nitrogen atoms in the piperazine rings can act as recognition sites for specific analytes, leading to a measurable change in the electrochemical properties of the polymer upon binding. For example, an electrochemically synthesized piperazine-aniline copolymer has been shown to have sensing properties for ascorbic acid and dopamine. mdpi.com The facile synthesis and high chemical stability of these copolymers make them promising materials for the development of robust and reliable electrochemical sensors for a variety of applications, including environmental monitoring and clinical diagnostics. rsc.orgmdpi.com

| Application | Role of Aniline-Piperazine Copolymers |

| Semiconducting Materials | Act as the conductive component in electronic devices. researchgate.net |

| Electrochemical Sensors | Serve as the recognition and transducer element for detecting analytes like dopamine and ascorbic acid. mdpi.com |

| Catalysis | The porous structure provides a high surface area for catalytic reactions. researchgate.net |

Future Research Avenues and Translational Potentials in Medicinal Chemistry

The field of medicinal chemistry is constantly seeking novel molecular scaffolds that can be readily modified to generate diverse libraries of compounds for drug discovery. nih.gov this compound represents a promising starting point for the development of new therapeutic agents. Future research is likely to focus on several key areas.

One promising avenue is the use of combinatorial chemistry to generate large libraries of this compound derivatives. jetir.org By systematically varying the substituents on both the aniline and piperazine rings, it will be possible to explore a vast chemical space and identify compounds with potent and selective activity against a wide range of biological targets. The development of efficient and green synthetic methods for the derivatization of this compound will be crucial for the success of these efforts. mdpi.com

Another important area of future research will be the detailed investigation of the structure-activity relationships (SAR) of this compound derivatives. nih.gov By understanding how specific structural modifications influence biological activity, medicinal chemists can design more potent and selective drug candidates with improved pharmacokinetic properties. Computational modeling and in silico screening will play an increasingly important role in guiding these design efforts.

The translational potential of this compound derivatives is significant. Given the broad range of biological activities associated with the arylpiperazine scaffold, it is conceivable that new drugs derived from this compound could find applications in the treatment of cancer, CNS disorders, and infectious diseases. researchgate.netmdpi.comresearchgate.net Further preclinical and clinical studies will be necessary to validate the therapeutic potential of these novel compounds.

常见问题

Q. What advanced spectroscopic techniques are critical for characterizing reactive intermediates in this compound syntheses?

- Methodological Answer :

- In-situ IR spectroscopy monitors reaction progress by tracking carbonyl or amine peaks .

- HRMS-ESI identifies transient intermediates (e.g., nitroso derivatives) with ppm-level mass accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。